Hirsutine

Description

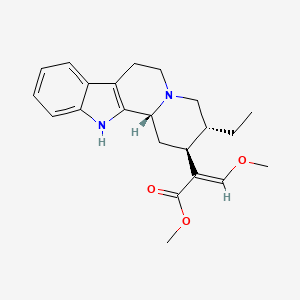

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-AZQGJTAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045724 |

Source

|

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-23-9 |

Source

|

| Record name | Hirsutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Botanical Sources of Hirsutine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutine is a pentacyclic oxindole alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a promising natural product for drug development, a comprehensive understanding of its botanical origins is paramount. This technical guide provides an in-depth overview of the primary plant sources of this compound, methods for its extraction and quantification, and insights into its molecular mechanisms of action.

Botanical Sources of this compound

This compound is predominantly found in plant species belonging to the Rubiaceae family, most notably within the Uncaria and Mitragyna genera.

The Uncaria Genus: A Primary Reservoir

The genus Uncaria, commonly known as cat's claw, is a significant and well-documented source of this compound. Various species within this genus have been shown to contain this alkaloid, with concentrations varying between species and different parts of the plant.

Table 1: this compound Content in Uncaria Species

| Plant Species | Plant Part(s) Containing this compound | Reported this compound Content (mg/g dry weight) |

| Uncaria rhynchophylla | Hooks and stems | Data not consistently reported; concentration varies. |

| Uncaria tomentosa | Bark, leaves, roots | Data not consistently reported; concentration varies. |

| Uncaria hirsuta | Not specified | Data not consistently reported; concentration varies. |

| Uncaria macrophylla | Not specified | Data not consistently reported; concentration varies. |

| Uncaria sinensis | Not specified | Data not consistently reported; concentration varies. |

Note: While the presence of this compound in these species is confirmed, specific quantitative data on the concentration of this compound in various plant parts is not consistently available in the reviewed literature. The yield of this compound is influenced by factors such as geographical location, harvesting time, and processing methods.

Mitragyna hirsuta: An Alternative Source

Mitragyna hirsuta, a plant native to Southeast Asia and a relative of the more well-known Mitragyna speciosa (kratom), is another notable botanical source of this compound. It is often considered an alternative to kratom and contains a distinct alkaloid profile.

Table 2: this compound in Mitragyna hirsuta

| Plant Species | Plant Part(s) Containing this compound | Reported this compound Content (mg/g dry weight) |

| Mitragyna hirsuta | Leaves | Data not consistently reported; concentration varies. |

Experimental Protocols

Extraction and Isolation of this compound from Uncaria rhynchophylla

The following is a generalized protocol for the extraction and isolation of this compound from the dried hooks and stems of Uncaria rhynchophylla, based on common alkaloid extraction methodologies.

1. Sample Preparation:

-

The dried hooks and stems of Uncaria rhynchophylla are pulverized into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol. This can be performed using methods such as maceration, percolation, or Soxhlet extraction.

-

For a standard laboratory-scale extraction, the plant powder is soaked in methanol (e.g., a 1:10 solid-to-solvent ratio) for a period of 24-48 hours with occasional agitation.

-

The process is repeated multiple times (typically 2-3 times) to ensure exhaustive extraction.

-

The methanol extracts are combined and filtered to remove solid plant debris.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

The combined methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is washed with a non-polar solvent (e.g., ethyl acetate or dichloromethane) to remove non-alkaloidal, lipophilic compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium hydroxide to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform to isolate the crude alkaloid fraction.

4. Isolation by Column Chromatography:

-

The crude alkaloid extract is concentrated and subjected to column chromatography for the purification of this compound.

-

A silica gel column is typically used as the stationary phase.

-

The mobile phase often consists of a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plant extracts and biological matrices.

Table 3: Typical UPLC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Setting |

| Chromatography System | UPLC with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transition | m/z 369.2 → 226.1 (Quantifier), m/z 369.2 → 144.1 (Qualifier) |

| Collision Energy | Optimized for the specific instrument |

| Cone Voltage | Optimized for the specific instrument |

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects.

This compound-Induced Apoptosis via the ROCK1/PTEN/PI3K/GSK3β Pathway

In certain cancer cell lines, this compound has been demonstrated to induce apoptosis through the modulation of the ROCK1/PTEN/PI3K/GSK3β signaling cascade.[1]

Caption: this compound-induced apoptotic signaling cascade.

Inhibition of LPS-Induced Inflammatory Pathway by this compound

This compound has also been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[2]

Caption: this compound's inhibition of LPS-induced inflammation.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Its primary botanical sources are species of the Uncaria and Mitragyna genera. This guide provides a foundational understanding for researchers and drug development professionals, outlining the key botanical sources, standardized methods for extraction and quantification, and the molecular pathways through which this compound exerts its biological effects. Further research is warranted to establish more precise quantitative data on this compound content in various plant species and to fully elucidate its pharmacological profile.

References

Hirsutine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutine, a pentacyclic oxindole alkaloid derived from plants of the Uncaria genus, has emerged as a promising phytochemical with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It delves into the intricate signaling pathways modulated by this compound, its role in inducing programmed cell death (apoptosis) and cell cycle arrest, and its potential to inhibit metastasis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel and effective therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a significant reservoir for the discovery of new anti-cancer drugs. This compound has garnered considerable attention for its selective cytotoxicity against various cancer cell lines, including breast, lung, and T-cell leukemia.[1][2] Its multifaceted mechanism of action, targeting several key cellular processes dysregulated in cancer, positions it as a compelling candidate for further preclinical and clinical investigation.

Core Mechanisms of Action

This compound's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways, induce apoptosis, cause cell cycle arrest, and inhibit metastasis. These core mechanisms are interconnected and contribute to its overall efficacy in suppressing tumor growth and progression.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several critical signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and invasion.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a pivotal role in inflammation, immunity, and cancer.[3] Constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor initiation, progression, and metastasis.[4][5] this compound has been identified as a potent inhibitor of NF-κB activity.[4][5][6] It suppresses the activation of the NF-κB pathway, leading to a reduction in the expression of downstream target genes involved in cell survival, invasion, and angiogenesis.[4][5][7] This inhibition of NF-κB is a key mechanism underlying this compound's anti-metastatic effects.[4][5][6]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a frequent event in a wide range of human cancers.[8] this compound has been demonstrated to suppress the PI3K/Akt pathway in certain cancer cells.[10][11][12] This inhibition contributes to its pro-apoptotic and anti-proliferative effects. In human lung cancer cells, this compound's induction of apoptosis is mediated through the ROCK1/PTEN/PI3K/GSK3β pathway.[13][14]

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a diverse array of cellular processes, including proliferation, differentiation, and apoptosis.[15][16] While some MAPK pathways, like the ERK pathway, are often pro-survival, the p38 MAPK pathway is typically activated in response to cellular stress and can lead to apoptosis.[15] this compound has been shown to activate the p38 MAPK stress pathway in HER2-positive breast cancer cells.[10][12][15] This activation, in conjunction with the suppression of pro-survival pathways, contributes to the induction of DNA damage and apoptosis.[10][12][15]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[1] this compound is a potent inducer of apoptosis in various cancer cell lines.[1][13][17][18][19] It triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the following key events:

-

Upregulation of pro-apoptotic proteins: this compound increases the expression of Bax.[2][11][17]

-

Downregulation of anti-apoptotic proteins: It decreases the expression of Bcl-2.[2][11][17]

-

Mitochondrial dysfunction: This leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[13][17][18]

-

Caspase activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[11][17][18][19]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often resulting from a dysregulated cell cycle. This compound has been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. In human breast cancer MDA-MB-453 cells, hirsuteine, a related compound, caused G2/M phase arrest.[17] This was associated with the downregulation of cyclin B1 and CDK1, key regulators of the G2/M transition.[17] In T-cell leukemia Jurkat cells, this compound induced G0/G1 phase arrest.[18][20]

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality.[4][5] this compound has demonstrated significant anti-metastatic potential.[4][5][6][7] Its ability to inhibit cell migration and invasion is closely linked to its suppression of the NF-κB pathway.[4][5][6] By inhibiting NF-κB, this compound reduces the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its related compound, hirsuteine, on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | 179.06 | Not Specified | [13] |

| MCF-7 | Breast Cancer | 447.79 | Not Specified | [13] |

| HCT-8 | Colorectal Cancer | 43.87 | 24 | [21] |

| HCT-8 | Colorectal Cancer | 16.05 | 48 | [21] |

| SW620 | Colorectal Cancer | 24.68 | 24 | [21] |

| SW620 | Colorectal Cancer | 14.16 | 48 | [21] |

Table 2: Effect of Hirsuteine on Cell Cycle Distribution in MDA-MB-453 Cells [17]

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 56.1 ± 3.4 | 38.1 ± 1.2 | 5.9 ± 2.6 |

| Hirsuteine | 11.5 ± 1.3 | 45.5 ± 2.9 | 42.9 ± 3.9 |

Table 3: Effect of this compound on Apoptosis in Jurkat Clone E6-1 Cells (48h) [19][20]

| This compound Concentration (µM) | Apoptotic Cells (%) |

| 0 (Control) | 4.99 ± 0.51 |

| 10 | 13.69 ± 2.00 |

| 25 | Not Specified |

| 50 | 40.21 ± 15.19 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay: These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific time periods. A reagent (MTT or CCK-8) is then added, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control. This data is used to calculate the IC50 value.[17][18]

-

Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. Cells are seeded at a low density and treated with this compound. After a period of incubation (typically 1-2 weeks), the cells are fixed and stained, and the number of colonies (clusters of >50 cells) is counted.[17][21]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). By analyzing the stained cells with a flow cytometer, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining with Flow Cytometry: Cells are fixed and stained with PI, which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Flow cytometric analysis of the stained cells allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17]

Western Blotting

-

Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins. Total protein is extracted from this compound-treated and control cells, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, p-p65, p-Akt, p-p38), followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore for detection.[17][18]

Migration and Invasion Assays

-

Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The cells are then treated with this compound, and the rate at which the cells migrate to close the scratch is monitored and quantified over time.[7]

-

Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation with or without this compound, the number of cells that have invaded through the matrix and membrane to the lower surface is quantified.[7]

Conclusion and Future Directions

This compound exhibits significant anti-cancer activity through a multi-pronged mechanism of action that involves the modulation of key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to target multiple vulnerabilities in cancer cells makes it a highly attractive candidate for further drug development.

Future research should focus on:

-

In-depth in vivo studies to evaluate the efficacy and safety of this compound in various animal cancer models.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Investigation into potential synergistic effects of this compound with existing chemotherapeutic agents.

-

Identification and validation of predictive biomarkers to identify patient populations most likely to respond to this compound treatment.

A thorough understanding of this compound's molecular mechanisms will be instrumental in its successful translation from a promising natural product to a clinically effective anti-cancer agent.

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review [mdpi.com]

- 2. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Identification of this compound as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Anticancer efficacy of hirsuteine against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of Hirsutine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Hirsutine, a major indole alkaloid isolated from Uncaria rhynchophylla. This document details the experimental evidence for its efficacy in mitigating neuronal damage in two key models: glutamate-induced excitotoxicity and lipopolysaccharide (LPS)-induced neuroinflammation. Included are comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying molecular pathways and experimental workflows.

Core Neuroprotective Mechanisms of this compound

In vitro studies have established that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by attenuating neuroinflammation and protecting against excitotoxicity. This compound has been shown to be a potent inhibitor of microglial activation, a key process in neuroinflammation that can lead to neuronal damage.[1][2] Furthermore, it has demonstrated the ability to protect neuronal cells from glutamate-induced cell death.[2]

Anti-Neuroinflammatory Effects

Chronic activation of microglia, the resident immune cells of the central nervous system, can lead to the release of a barrage of pro-inflammatory and neurotoxic factors.[1] this compound has been shown to effectively counter this by inhibiting the production of key inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, this compound significantly reduces the release of nitric oxide (NO), prostaglandin E2 (PGE2), and intracellular reactive oxygen species (ROS).[1] This anti-inflammatory action is mediated, at least in part, through the downregulation of key signaling pathways.

Protection Against Glutamate-Induced Excitotoxicity

Glutamate is a major excitatory neurotransmitter in the brain, but in excessive concentrations, it can become toxic to neurons, a phenomenon known as excitotoxicity. This process is implicated in a variety of neurodegenerative disorders. This compound has been demonstrated to protect against glutamate-induced cell death in neuronal cell lines such as PC12 and in primary cultures of cerebellar granule cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on LPS-Induced Neuroinflammation in Microglia

| Parameter Measured | Cell Type | This compound Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | Rat Primary Microglia | 1 - 20 µM | Dose-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) | Rat Primary Microglia | 1 - 20 µM | Dose-dependent reduction | [1] |

| Reactive Oxygen Species (ROS) | Rat Primary Microglia | 1 - 20 µM | Significant decrease | [1] |

| p-p38 MAPK Phosphorylation | Rat Primary Microglia | 20 µM | Significant decrease | [1] |

| p-JNK Phosphorylation | Rat Primary Microglia | 20 µM | Significant decrease | [1] |

| p-Akt Phosphorylation | Rat Primary Microglia | 20 µM | Significant decrease | [1] |

Table 2: Effects of this compound on Glutamate-Induced Excitotoxicity

| Parameter Measured | Cell Type | This compound Concentration | Effect | Reference |

| Cell Viability | PC12 Cells | Not Specified | Attenuated glutamate-induced cell death | [2] |

| Cell Viability | Cerebellar Granule Cells | Not Specified | Attenuated glutamate-induced cell death | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vitro neuroprotective effects of this compound.

Cell Culture

-

Microglia: Primary microglial cells can be isolated from the cerebral cortices of neonatal Sprague-Dawley rats. The cortices are dissociated and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. After 10-14 days, microglia are isolated by shaking the flasks and collecting the floating cells.

-

PC12 Cells: This rat pheochromocytoma cell line is a common model for neuronal studies. They are typically cultured in DMEM supplemented with 10% horse serum, 5% FBS, and antibiotics.

-

Cerebellar Granule Neurons: Primary cerebellar granule neurons can be prepared from 7-day-old Sprague-Dawley rats. The cerebella are dissected, minced, and enzymatically dissociated. The cells are then plated on poly-L-lysine coated plates and cultured in a serum-containing medium.

Assessment of Neuroinflammation

-

Plate microglial cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Culture and treat microglial cells with this compound and LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Plate microglial cells in a suitable format (e.g., 96-well black plates).

-

Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for the desired time.

-

Wash the cells with a buffered saline solution.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C.

-

Wash the cells to remove excess DCFH-DA.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.

Assessment of Excitotoxicity

-

Plate neuronal cells (e.g., PC12 or cerebellar granule cells) in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24-48 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Pathways

-

Culture and treat microglial cells with this compound and LPS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK, JNK, and Akt overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's anti-neuroinflammatory signaling pathway.

Caption: Experimental workflow for neuroinflammation assessment.

Caption: Experimental workflow for excitotoxicity assessment.

References

- 1. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

Hirsutine: A Potential Therapeutic Agent Against Dengue Virus - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of Hirsutine, an indole alkaloid, against the Dengue virus (DENV). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows.

Quantitative Assessment of this compound's Antiviral Efficacy

This compound has demonstrated potent antiviral activity against all four serotypes of the Dengue virus with low cytotoxicity.[1][2][3] The key quantitative metrics for its efficacy are summarized below.

| Parameter | Value | Cell Line | DENV Serotype(s) | Reference |

| EC50 (50% Effective Concentration) | 1.97 µM | A549 | DENV-1 | [3] |

| CC50 (50% Cytotoxic Concentration) | > 10 µM | A549 | N/A | [3] |

| Viral Titer Reduction (at 10 µM) | 80-90% | A549 | DENV-1, DENV-2, DENV-3, DENV-4 | [4] |

Proposed Mechanism of Action

Time-of-drug-addition and time-of-drug-elimination assays have indicated that this compound's primary antiviral activity occurs at the late stages of the DENV lifecycle.[1][2][3] It is proposed to inhibit the assembly, budding, or release of new viral particles.[1][3] Crucially, studies using a subgenomic replicon system have shown that this compound does not inhibit viral RNA translation or replication.[1][3] This is further supported by the observation that the expression levels of the DENV non-structural protein 3 (NS3), a key component of the replication complex, remain unchanged in the presence of this compound.[3]

While the precise host-cell signaling pathways modulated by this compound during DENV infection are still under investigation, its known effects on pathways like PI3K/Akt and NF-κB in other contexts, coupled with the known dysregulation of these pathways by DENV, suggest a potential area for its antiviral mechanism. DENV infection has been shown to impair the PI3K/Akt/mTOR pathway and activate NF-κB to promote pro-inflammatory responses.[5][6][7][8] this compound has been reported to modulate the PI3K/Akt pathway and inhibit NF-κB activation in cancer cells.[1]

Proposed Mechanism of this compound Action on DENV Lifecycle

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound against the Dengue virus.

Plaque Assay for Viral Titer Quantification

This assay is used to determine the concentration of infectious virus particles (plaque-forming units, PFU/mL) in a sample.

Materials:

-

Vero or A549 cells

-

6-well or 12-well cell culture plates

-

Dengue virus stock

-

This compound compound

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., 1% methylcellulose or agarose in infection medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed Vero or A549 cells in 6-well or 12-well plates and grow until they form a confluent monolayer (approximately 90% confluency).

-

Prepare serial ten-fold dilutions of the virus-containing supernatant in infection medium.

-

Remove the growth medium from the cell monolayers and wash once with PBS.

-

Inoculate the cells with 200-400 µL of each viral dilution.

-

Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator, gently rocking every 15-20 minutes to ensure even distribution of the virus.

-

After incubation, remove the inoculum and add 2-3 mL of the overlay medium to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days, or until plaques are visible.

-

To visualize the plaques, remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes.

-

Stain the fixed cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to dry.

-

Count the number of plaques in the wells and calculate the viral titer in PFU/mL using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL).

Plaque Assay Workflow

Quantitative Reverse Transcription PCR (qRT-PCR) for DENV RNA Quantification

This method is used to quantify the amount of viral RNA in a sample.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcriptase enzyme

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Dengue virus-specific primers and probes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV-specific reverse primers or random hexamers.

-

Real-time PCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and DENV-specific forward and reverse primers (and a probe for TaqMan assays).

-

Perform the real-time PCR using a thermal cycler with the following general conditions: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

A melt curve analysis should be performed for SYBR Green assays to ensure the specificity of the amplified product.

-

-

Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from known concentrations of a DENV RNA standard.

Western Blotting for DENV NS3 Protein Detection

This technique is used to detect the presence and relative abundance of the DENV NS3 protein.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-DENV NS3 antibody (e.g., rabbit polyclonal)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the DENV-infected cells (treated with or without this compound) using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-DENV NS3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to NS3 can be quantified using densitometry software. A loading control, such as GAPDH or β-actin, should be used to normalize the results.

Immunofluorescence Assay (IFA) for DENV Antigen Detection

IFA is used to visualize the presence and localization of viral antigens within infected cells.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-DENV E or NS1 monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed and infect cells on coverslips as described for the plaque assay.

-

At the desired time point post-infection, fix the cells with the fixative for 15-20 minutes.

-

Permeabilize the cells with the permeabilization buffer for 10-15 minutes.

-

Block the cells with the blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-DENV antibody for 1-2 hours.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the cell nuclei with DAPI.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope. The presence of green fluorescence (for Alexa Fluor 488) indicates the presence of the DENV antigen.

Conclusion

This compound presents a promising avenue for the development of a novel antiviral therapeutic against the Dengue virus. Its unique mechanism of action, targeting the late stages of the viral lifecycle, distinguishes it from many other antiviral candidates. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential anti-DENV compounds. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways involved in its antiviral activity.

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, an Indole Alkaloid of Uncaria rhynchophylla, Inhibits Late Step in Dengue Virus Lifecycle [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Dengue Virus Infection Causes the Activation of Distinct NF-κB Pathways for Inducible Nitric Oxide Synthase and TNF-α Expression in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dengue Virus Infection Causes the Activation of Distinct NF-κB Pathways for Inducible Nitric Oxide Synthase and TNF-α Expression in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]

Hirsutine: A Multifaceted Alkaloid from Traditional Chinese Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hirsutine, a prominent tetracyclic oxindole alkaloid, is a key bioactive constituent of Uncaria rhynchophylla (Gou Teng), a woody vine esteemed in Traditional Chinese Medicine (TCM). Historically utilized for its sedative and anti-convulsive properties in treating conditions associated with "Liver Wind," such as hypertension, dizziness, and seizures, this compound is now the subject of extensive modern pharmacological research. This technical guide provides a comprehensive overview of this compound's traditional applications, its modern scientifically validated pharmacological effects, and the underlying molecular mechanisms. The content herein is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways.

Traditional Chinese Medicine Perspective

In the paradigm of Traditional Chinese Medicine, Uncaria rhynchophylla, known as Gou Teng, is categorized as a herb that "pacifies the liver and extinguishes wind."[1][2][3][4] This classification pertains to its efficacy in addressing internal "wind" syndromes, which manifest as tremors, convulsions, dizziness, and headaches. TCM theory posits that an imbalance in the liver organ system can lead to the generation of internal wind. Gou Teng, with its "cool" nature, is employed to clear heat, calm the liver, and alleviate spasms.[1][2] It is a constituent of several traditional formulas, including Tian Ma Gou Teng Yin, often used for hypertension and headaches. The traditional dosage of Gou Teng in decoctions typically ranges from 6 to 12 grams.[2]

Pharmacological Activities and Quantitative Data

Modern research has substantiated many of the traditional claims for this compound and has uncovered a broader spectrum of its pharmacological activities. The following tables summarize the key quantitative data associated with this compound's bioactivity.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 447.79 | [5] |

| MDA-MB-231 | Breast Cancer | 179.06 | [5] |

| MDA-MB-453 | Breast Cancer | - | [6] |

| BT474 | Breast Cancer | - | [6] |

| Jurkat Clone E6-1 | T-cell Leukemia | - |

Note: Specific IC50 values for MDA-MB-453, BT474, and Jurkat Clone E6-1 were not consistently reported in the reviewed literature, though strong cytotoxicity was observed.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Bioavailability (Oral) | Rat | 4.4% | [7] |

| Cmax (Oral) | Rat | 21.9 ± 6.6 ng/mL | [8] |

| Tmax | Human | 0.50 - 0.83 h | [8] |

| Half-life (t1/2) | Human | 3.4 h | [8] |

| Clearance (CL) | Rat | Significantly lower than oral administration | [7][8] |

Table 3: Effects of this compound on Biomarkers

| Activity | Biomarker | Effect | Model | Reference |

| Anti-inflammatory | Nitric Oxide (NO) | Inhibition | LPS-stimulated microglia | |

| Prostaglandin E2 (PGE2) | Inhibition | LPS-stimulated microglia | ||

| Interleukin-1β (IL-1β) | Inhibition | LPS-stimulated microglia | ||

| Interleukin-6 (IL-6) | Inhibition | Preeclampsia rat model | ||

| TNF-α | Inhibition | Preeclampsia rat model | ||

| IFN-γ | Inhibition | Preeclampsia rat model | ||

| Apoptosis | Bax | Upregulation | Cancer cell lines | |

| Bcl-2 | Downregulation | Cancer cell lines | ||

| Caspase-3 | Activation | Cancer cell lines | ||

| Fas | Upregulation | [8] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's pharmacological effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

High-Performance Liquid Chromatography (HPLC) for Quantification

-

Sample Preparation: For quantification in biological matrices (e.g., plasma), perform protein precipitation followed by liquid-liquid or solid-phase extraction. For quantification in herbal extracts, perform solvent extraction followed by filtration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate). The specific gradient will depend on the matrix and other compounds present.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 225 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

-

-

Quantification: Generate a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Neuroprotective and Anti-inflammatory Signaling

This compound has been shown to inhibit neuroinflammation by suppressing the activation of microglia. This is achieved through the downregulation of key inflammatory signaling pathways.

Anti-Cancer Signaling: Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. This is mediated through the intrinsic mitochondrial pathway.

Anti-Cancer Signaling: ROCK1/PTEN/PI3K/GSK3β Pathway

Recent studies have elucidated a more specific pathway involved in this compound-induced apoptosis in certain cancer types, involving the ROCK1/PTEN/PI3K/GSK3β signaling axis.

Conclusion and Future Directions

This compound, an active alkaloid from the traditional Chinese medicine Gou Teng, has demonstrated a remarkable range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as MAPK, Akt, NF-κB, and the ROCK1/PTEN/PI3K/GSK3β axis. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on several key areas. Firstly, more extensive preclinical and clinical studies are warranted to establish the safety and efficacy of this compound in human populations for its various therapeutic applications. Secondly, further elucidation of its molecular targets and signaling pathways will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic opportunities. Finally, the development of optimized drug delivery systems could enhance the bioavailability and therapeutic potential of this compound. The continued exploration of this ancient remedy through the lens of modern science holds significant promise for the development of novel therapeutics for a range of challenging diseases.

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review [ouci.dntb.gov.ua]

- 8. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Pharmacological Profile of Hirsutine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutine, a prominent pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention in the scientific community for its diverse and promising pharmacological activities. Traditionally used in herbal medicine for cardiovascular and cerebrovascular disorders, modern research has elucidated a broader spectrum of therapeutic potential, including neuroprotective, anti-inflammatory, antiviral, antidiabetic, and anticancer effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. Through a systematic presentation of current research, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a major bioactive constituent of Uncaria rhynchophylla, a plant utilized in traditional Chinese medicine to treat conditions such as hypertension and convulsions.[1] Its unique chemical structure has been the basis for investigations into its wider pharmacological applications. This guide synthesizes the current understanding of this compound's effects on various physiological and pathological processes, offering a detailed examination of its molecular interactions and therapeutic promise.

Pharmacological Profile of this compound

This compound exhibits a wide array of pharmacological effects, which are summarized in the following sections.

Cardiovascular Effects

This compound has been extensively studied for its effects on the cardiovascular system, demonstrating antihypertensive, antiarrhythmic, and cardioprotective properties.[1][2]

Mechanism of Action: The primary mechanism underlying the cardiovascular effects of this compound is the modulation of calcium ion channels. It has been shown to inhibit the influx of Ca2+ through voltage-dependent L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[3] This action contributes to its blood pressure-lowering effect.[1] Additionally, this compound exerts a negative chronotropic effect on the heart, further contributing to its cardiovascular modulating properties.[1]

Signaling Pathway for this compound's Vasodilatory Effect

Caption: this compound induces vasodilation by inhibiting L-type calcium channels.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential, primarily through its anti-inflammatory and anti-apoptotic actions within the central nervous system.[4]

Mechanism of Action: this compound exerts its neuroprotective effects by inhibiting microglial activation and the subsequent release of pro-inflammatory and neurotoxic factors.[4] It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS) in activated microglia.[4] This is achieved, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Anticancer Activity

Emerging evidence highlights the potential of this compound as an anticancer agent, with demonstrated activity against various cancer cell lines, including breast, lung, and leukemia.[1][5]

Mechanism of Action: The anticancer effects of this compound are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation and migration, and the suppression of metastasis.[1] A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival, proliferation, and invasion.[6][7] this compound has also been shown to induce DNA damage selectively in cancer cells, leading to apoptotic cell death.[5]

Signaling Pathway for this compound's Anti-Metastatic Effect

Caption: this compound inhibits metastasis by suppressing the NF-κB pathway.

Anti-inflammatory, Antiviral, and Antidiabetic Effects

Beyond its primary roles, this compound also exhibits anti-inflammatory, antiviral, and antidiabetic properties. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.[1] Antiviral activity has been reported against the dengue virus.[1] Furthermore, this compound has been shown to ameliorate insulin resistance in models of type 2 diabetes.[8]

This compound Derivatives and Structure-Activity Relationship (SAR)

The promising pharmacological profile of this compound has prompted the synthesis and evaluation of its derivatives to enhance potency and selectivity.

Compound 1: A Potent Antihypertensive Analogue

A notable synthetic analogue of this compound, referred to as Compound 1 , has demonstrated significantly enhanced antihypertensive and vasodilatory effects compared to the parent compound.[3]

Pharmacological Profile of Compound 1:

-

Vasodilatory Effect: Compound 1 induces vasodilation at a much lower concentration than this compound, with an IC50 in the nanomolar range.[3]

-

Mechanism of Action: The enhanced vasodilation is mediated by both endothelium-dependent and -independent pathways. The endothelium-dependent mechanism involves the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. The endothelium-independent mechanism is attributed to a more potent blockade of L-type Ca2+ channels and inhibition of intracellular Ca2+ release.[3]

Structure-Activity Relationship: The structural modifications in Compound 1, though not fully detailed in the available literature, confer a significant increase in its affinity for and inhibitory action on L-type calcium channels. This highlights a key area for future SAR studies to elucidate the specific structural features responsible for this enhanced activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivative, Compound 1.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Assay/Cell Line | Parameter | Value | Reference |

| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 | 179.06 μM | [1] |

| MCF-7 (Breast Cancer) | IC50 | 447.79 μM | [1] | |

| Jurkat E6-1 (T-cell Leukemia) | Cytotoxicity | Concentration-dependent | [1] | |

| Antihypertensive | Rat Aorta (pre-contracted) | pA2 | 6.6 | [3] |

Table 2: In Vitro Efficacy of this compound Derivative (Compound 1)

| Biological Activity | Assay | Parameter | Value | Reference |

| Antihypertensive | Rat Thoracic Aorta Rings | IC50 | 1.129 x 10⁻⁹ M | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 μM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

Experimental Workflow for MTT Assay

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ca2+ channel blocking effects of this compound, an indole alkaloid from Uncaria genus, in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates hepatic and cardiac insulin resistance in high-fat diet-induced diabetic mice and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Hirsutine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutine, a prominent indole alkaloid constituent of Uncaria rhynchophylla, has demonstrated a range of pharmacological activities, with its antioxidant properties being of significant interest. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, focusing on its cellular effects mediated through the Keap1/Nrf2 signaling pathway. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetic complications.[1] this compound has emerged as a promising natural compound with therapeutic potential, attributed in part to its antioxidant effects.[2] This guide delves into the scientific evidence supporting the antioxidant properties of this compound, with a focus on its molecular mechanisms of action.

In Vitro Antioxidant Activity

Currently, there is a notable lack of publicly available data on the direct radical-scavenging activity of isolated this compound from common chemical assays such as DPPH, ABTS, and FRAP. Such studies are crucial for determining the intrinsic antioxidant capacity of the compound. While review articles mention the antioxidant activities of this compound, they do not provide specific IC50 values from these assays.[1][2][3]

Cellular Antioxidant Mechanisms

The primary antioxidant mechanism of this compound appears to be indirect, through the modulation of cellular signaling pathways, rather than direct radical scavenging. Research has shown that this compound exerts its antioxidant effects by activating the Keap1/Nrf2 signaling pathway.[4]

The Keap1/Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

This compound has been shown to disrupt the Keap1-Nrf2 interaction, leading to increased nuclear levels of Nrf2. This, in turn, upregulates the expression of downstream antioxidant enzymes.[4]

Figure 1. this compound-mediated activation of the Keap1/Nrf2 signaling pathway.

Effects on Antioxidant Enzymes and Markers of Oxidative Stress

Studies have demonstrated that this compound treatment leads to a significant reduction in markers of oxidative stress and an increase in the activity of key antioxidant enzymes. Specifically, in a high-glucose-stimulated human kidney 2 (HK-2) cell model, this compound has been observed to:

-

Decrease Reactive Oxygen Species (ROS): this compound treatment mitigates the overproduction of ROS induced by high glucose.

-

Reduce Malondialdehyde (MDA) Levels: MDA is a marker of lipid peroxidation, and this compound has been shown to lower its levels, indicating a protective effect against oxidative damage to lipids.[4]

-

Increase Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals. This compound treatment enhances SOD activity.[4]

-

Increase Glutathione (GSH) Levels: GSH is a major endogenous antioxidant. This compound has been found to increase GSH levels.[4]

-

Upregulate NQO1, SOD-2, and HO-1 Expression: As a consequence of Nrf2 activation, this compound upregulates the expression of NAD(P)H quinone dehydrogenase 1 (NQO1), manganese superoxide dismutase (SOD-2), and heme oxygenase-1 (HO-1), all of which play vital roles in cellular antioxidant defense.[4]

Data Presentation

The following tables summarize the qualitative effects of this compound on markers of oxidative stress and antioxidant enzyme activity based on available literature. Quantitative data, where available, is presented.

Table 1: Effect of this compound on Markers of Oxidative Stress

| Marker | Model System | Effect of this compound | Reference |

| Reactive Oxygen Species (ROS) | High-Glucose Stimulated HK-2 Cells | Reduced | [4] |

| Malondialdehyde (MDA) | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Reduced | [4] |

Table 2: Effect of this compound on Antioxidant Enzymes and Related Molecules

| Enzyme/Molecule | Model System | Effect of this compound | Reference |

| Superoxide Dismutase (SOD) | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Increased Activity | [4] |

| Glutathione (GSH) | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Increased Levels | [4] |

| NQO1 | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Upregulated Expression | [4] |

| SOD-2 | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Upregulated Expression | [4] |

| HO-1 | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Upregulated Expression | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.

General Experimental Workflow

The investigation of this compound's cellular antioxidant properties typically follows a workflow involving cell culture, treatment, and subsequent analysis of various oxidative stress markers and signaling pathways.

Figure 2. General experimental workflow for investigating this compound's antioxidant effects.

In Vitro Radical Scavenging Assays (General Protocols)

While specific data for this compound is not available, the following are generalized protocols for assessing direct antioxidant activity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.[6][7]

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add different concentrations of this compound to the FRAP reagent.

-

Measure the absorbance at 593 nm after a specified incubation time (e.g., 30 minutes).

-

A standard curve is prepared using a known antioxidant, such as Trolox or FeSO4.

-

The antioxidant capacity is expressed as equivalents of the standard.[8][9][10]

-

Cellular Assays

-

Cell Culture and Treatment:

-

Human kidney 2 (HK-2) epithelial cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in appropriate culture plates or flasks.

-

To induce oxidative stress, cells are treated with high glucose (e.g., 30 mM) for a specified period (e.g., 24-48 hours).

-

Experimental groups are co-treated with varying concentrations of this compound. A normal glucose control group is also included.

-

-

Measurement of Intracellular ROS:

-

After treatment, cells are washed with PBS.

-

Cells are incubated with a fluorescent probe for ROS, such as Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

-

The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

-

-

ELISA for MDA, SOD, and GSH:

-

Western Blot Analysis:

-

Total protein or nuclear and cytoplasmic fractions are extracted from the treated cells.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16][17]

-

-

Immunofluorescence for Nrf2 Nuclear Translocation:

-

Cells are grown on coverslips and treated as described above.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking solution (e.g., goat serum).

-

Cells are incubated with an anti-Nrf2 primary antibody overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) for 1 hour at room temperature in the dark.

-

The nuclei are counterstained with DAPI.

-

The coverslips are mounted on glass slides, and the subcellular localization of Nrf2 is visualized using a fluorescence or confocal microscope.[18][19][20][21][22]

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from treated cells using a suitable kit or TRIzol reagent.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green or TaqMan probes with specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.[23][24][25][26][27][28]

-

Conclusion